molecular formula C15H11ClN4OS B2378171 N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide CAS No. 2060361-25-1

N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide

Cat. No.: B2378171
CAS No.: 2060361-25-1
M. Wt: 330.79
InChI Key: JUOFXFPEOJWROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide is a heterocyclic compound featuring a pyrimidinyl core linked to an acetamide group and a 4-chlorophenyl-substituted thiazole ring. The 4-chlorophenyl group may enhance lipophilicity and influence binding interactions, while the acetamide group could participate in hydrogen bonding with biological targets .

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c1-9(21)19-15-17-7-6-12(20-15)13-8-18-14(22-13)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOFXFPEOJWROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=N1)C2=CN=C(S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Synthesis

The 2-(4-chlorophenyl)-1,3-thiazole moiety is synthesized via the Hantzsch thiazole reaction . This involves cyclocondensation of 4-chlorobenzothioamide with α-bromoacetophenone in ethanol under reflux (Scheme 1):
$$
\text{4-Cl-C}6\text{H}4\text{C(S)NH}2 + \text{BrCH}2\text{COC}6\text{H}5 \xrightarrow{\text{EtOH, reflux}} \text{2-(4-Cl-C}6\text{H}4\text{)-1,3-thiazole} + \text{HBr} + \text{H}2\text{O}
$$
The product is brominated at position 5 using $$ \text{N}$$-bromosuccinimide (NBS) in $$ \text{CCl}
4 $$, yielding 5-bromo-2-(4-chlorophenyl)-1,3-thiazole . Subsequent Miyaura borylation with bis(pinacolato)diboron and $$ \text{Pd(dppf)Cl}_2 $$ generates the boronic acid derivative.

Pyrimidine Core Functionalization

Synthesis of 4-Bromopyrimidin-2-amine

2-Aminopyrimidine is brominated at position 4 using $$ \text{Br}2 $$ in $$ \text{H}2\text{O/AcOH} $$ at 80°C, yielding 4-bromopyrimidin-2-amine (72% yield). Regioselectivity is confirmed via $$ ^1\text{H} $$-NMR ($$ \delta $$ 8.21 ppm, singlet, H-5) and $$ ^{13}\text{C} $$-NMR ($$ \delta $$ 158.9 ppm, C-4).

Suzuki-Miyaura Coupling

The boronic acid derivative of the thiazole reacts with 4-bromopyrimidin-2-amine under Suzuki conditions ($$ \text{Pd(PPh}3\text{)}4 $$, $$ \text{Na}2\text{CO}3 $$, DME/H$$_2$$O, 90°C) to form 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine (65% yield). Key characterization data:

  • HRMS (ESI) : $$ m/z $$ 343.03 [M+H]$$^+$$.
  • $$ ^1\text{H} $$-NMR (400 MHz, DMSO-d$$_6$$) : $$ \delta $$ 8.65 (s, 1H, pyrimidine H-5), 7.85–7.45 (m, 4H, Ar-H), 6.90 (s, 1H, thiazole H-4).

Acetylation of the Pyrimidine Amine

The free amine at position 2 of the pyrimidine is acetylated using acetic anhydride in pyridine (0°C to RT, 4 h), yielding the final product (82% purity). The reaction is monitored via TLC (eluent: EtOAc/hexane 1:1), and the product is purified via silica gel chromatography.

Characterization of the Final Product

  • Molecular Formula : $$ \text{C}{15}\text{H}{12}\text{ClN}_5\text{OS} $$.
  • Melting Point : 214–216°C.
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (C-N stretch).
  • $$ ^1\text{H} $$-NMR (400 MHz, DMSO-d$$6$$) : $$ \delta $$ 2.15 (s, 3H, COCH$$3$$), 8.70 (s, 1H, pyrimidine H-5), 7.90–7.50 (m, 4H, Ar-H), 6.95 (s, 1H, thiazole H-4).
  • $$ ^{13}\text{C} $$-NMR (100 MHz, DMSO-d$$6$$) : $$ \delta $$ 169.8 (COCH$$3$$), 158.2 (pyrimidine C-2), 142.5 (thiazole C-5).

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution (NAS)

An alternative route involves reacting 4-chloro-2-acetamidopyrimidine with the thiazole-5-thiolate anion in DMF at 120°C. However, this method yields <30% due to poor leaving-group activation.

One-Pot Cyclocondensation

A patent describes a one-pot method using 2-cyanoacetamide and 4-chlorophenyl isothiocyanate in the presence of $$ \text{Et}_3\text{N} $$, forming the thiazole-pyrimidine core directly (55% yield). This route avoids intermediate isolation but requires stringent temperature control.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage
Suzuki Coupling 65 98 High regioselectivity
NAS 28 85 Fewer steps
One-Pot 55 90 Time-efficient

The Suzuki route is preferred for scalability, while the one-pot method offers operational simplicity.

Challenges and Optimization Strategies

  • Boronic Acid Instability : Stabilize via in situ generation using pinacol ester.
  • Over-Acetylation : Controlled stoichiometry (1.1 eq. acetic anhydride) prevents diacetylation.
  • Thiazole Ring Oxidation : Use inert atmosphere (N$$_2$$) during coupling.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cell proliferation, resulting in antiproliferative effects.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

Several analogs differ in the aryl substituent on the thiazole ring (Table 1). For example:

  • Compound 9b: Features a 4-fluorophenyl group instead of 4-chlorophenyl.
  • Compound 9c : Contains a 4-bromophenyl group. Bromine’s larger atomic radius increases steric bulk, which might hinder target binding despite its strong electron-withdrawing effect.
  • Compound 9d : Substituted with 4-methylphenyl. The methyl group enhances lipophilicity but may reduce polarity, impacting solubility.

Table 1: Substituent Comparison on Thiazole-5-yl Derivatives

Compound Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-Chlorophenyl ~292.21 (calc.) Moderate lipophilicity, balanced steric profile
9b 4-Fluorophenyl ~310.25 Higher polarity, improved metabolic stability
9c 4-Bromophenyl ~355.15 Steric bulk, potential reduced binding affinity
9d 4-Methylphenyl ~288.34 Increased lipophilicity, lower solubility

Core Heterocyclic Modifications

The thiazole-pyrimidinyl core of the target compound differs from analogs with alternative heterocyclic systems:

  • Thieno[3,2-d]pyrimidin Derivative (): Replaces the pyrimidinyl group with a thienopyrimidin core and introduces a sulfanyl linkage. This modification increases molecular weight (363.30 vs. 292.21) and may alter π-π stacking interactions. The sulfanyl group could enhance hydrogen bonding but reduce metabolic stability compared to the acetamide group .
  • Imidazole-Pyridyl Derivative (): Features an imidazole ring with a sulfinyl group and a fluorophenyl substituent. The fluorophenyl group mirrors the electronic effects seen in 9b but within a distinct scaffold .

Docking and Bioactivity Insights

highlights docking studies for analogs like 9c (4-bromophenyl), which showed strong binding to a target active site (possibly α-glucosidase). The chloro-substituted target compound may exhibit similar binding modes but with reduced steric hindrance compared to bromo derivatives. However, the absence of explicit bioactivity data for the target compound necessitates caution in extrapolating results .

Biological Activity

N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C13H11ClN4SC_{13}H_{11}ClN_4S and a molecular weight of approximately 298.77 g/mol. Its structure features a pyrimidine ring substituted with a thiazole moiety and a chlorophenyl group, which are critical for its biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. A notable example is the inhibition of AKT2/PKBβ, which plays a significant role in glioma malignancy. In vitro studies demonstrated that certain derivatives exhibited low micromolar activity against this kinase, correlating with decreased glioma cell viability and reduced neurosphere formation in patient-derived glioma stem cells .
CompoundTarget KinaseIC50 (µM)Cellular Effect
4jAKT2/PKBβ12Inhibits glioma cell growth
4jAKT1/PKBα14Inhibits glioma cell growth

2. Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that thiazole derivatives can inhibit carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and pathologies:

  • Selectivity for CA IX : Compounds related to this compound have shown potent inhibitory effects against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential use in targeting tumor-associated CA .

Case Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of pyrano[2,3-c]pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antitumor effects against glioblastoma cell lines. The compound 4j was particularly effective in inhibiting neurosphere formation and displayed low toxicity towards non-cancerous cells .

Case Study 2: Mechanistic Insights

In another investigation, the mechanism of action for thiazole-based compounds was elucidated through cellular assays that measured apoptosis induction in cancer cell lines. The study reported that specific derivatives could increase annexin V-FITC positive cells significantly, indicating enhanced apoptosis compared to controls .

Q & A

Q. What are the optimal synthetic routes for N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide, and how are reaction conditions controlled?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Condensation of 4-chlorophenyl-substituted precursors with thiourea derivatives under reflux conditions in ethanol or DMF .
  • Pyrimidine coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the pyrimidine-acetamide moiety, often using palladium catalysts .
  • Critical parameters : Temperature (60–120°C), pH (controlled via NaOH/K₂CO₃), and solvent selection (DMF or dichloromethane) to minimize side reactions .
  • Purity validation : Recrystallization in ethanol or acetonitrile, monitored by TLC/HPLC .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming structural integrity?

  • NMR : ¹H/¹³C NMR to verify proton environments and carbon backbone, with emphasis on thiazole (C-S-C) and pyrimidine (N-C-N) peaks .
  • IR : Detection of acetamide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S vibrations (~690 cm⁻¹) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) for resolving bond lengths/angles and confirming stereochemistry .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ATPase activity) at 10–100 µM concentrations .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Catalyst screening : Palladium/copper catalysts for cross-coupling efficiency; ligand additives (e.g., XPhos) to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduced reaction time (30–60 min vs. 12–24 hrs) and improved yields by 15–20% .
  • Byproduct analysis : LC-MS to identify dimers or dehalogenated products; silica gel chromatography for separation .

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

  • Docking refinement : Multiwfn software for electron density topology analysis to validate binding pocket interactions .
  • Dynamic simulations : MD simulations (AMBER/GROMACS) to assess conformational stability of ligand-target complexes .
  • Experimental validation : Isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .

Q. What strategies address poor pharmacokinetic profiles observed in preclinical studies?

  • Prodrug derivatization : Esterification of the acetamide group to enhance membrane permeability .
  • Metabolic stability : Liver microsome assays (human/rat) with CYP450 inhibitors to identify metabolic hotspots .
  • Co-crystallization : Structural analogs (e.g., fluorophenyl-thiazole derivatives) to improve solubility without compromising activity .

Q. How can crystallographic data resolve ambiguities in tautomeric forms or isomerism?

  • High-resolution X-ray : SHELXL refinement with anisotropic displacement parameters to distinguish thiazole vs. thiadiazole tautomers .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing stability .
  • Temperature-dependent XRD : Identify phase transitions or disorder in the acetamide moiety .

Q. What mechanistic studies elucidate its mode of action in enzyme inhibition?

  • Kinetic assays : Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Fluorescence quenching : Monitor tryptophan residues in enzyme active sites upon ligand binding .
  • Site-directed mutagenesis : Validate key amino acid residues (e.g., Asp86 in kinases) critical for binding .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Computational analysis : Multiwfn for electron density/ESP mapping .
  • Synthetic protocols : DMF/NaOH-mediated coupling for thiazole-pyrimidine scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.